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Compound of Interest

2-Amino-2-(2-
Compound Name:

bromophenyl)ethanol
CAS No.: 1184472-20-5
Cat. No.: B2845324

Get Quote

Part 1: Introduction & Structural Significance

2-Amino-2-(bromophenyl)ethanol is a specialized halogenated phenylglycinol derivative. Unlike
the more common phenylethanolamine scaffold (where the hydroxyl group is benzylic), this
molecule features the amino group at the benzylic position (

) and the hydroxyl group at the terminal position (

)

This structural connectivity (

) defines it as a beta-amino alcohol, specifically a derivative of phenylglycinol. The presence of
the bromine atom on the phenyl ring introduces a critical handle for further functionalization (via
cross-coupling) and modulates the lipophilicity and metabolic stability of the scaffold.

This guide details the three positional isomers defined by the bromine placement:

¢ Ortho-isomer: 2-Amino-2-(2-bromophenyl)ethanol
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e Meta-isomer: 2-Amino-2-(3-bromophenyl)ethanol
e Para-isomer: 2-Amino-2-(4-bromophenyl)ethanol

These isomers are chemically distinct entities with unique steric profiles and electronic
properties, serving as high-value chiral building blocks in the synthesis of peptide mimetics,
oxazolines, and adrenergic receptor modulators.

Part 2: Chemical Classification & Isomerism

The core distinction lies in the regiochemistry of the bromine substituent. While all three share
the same molecular weight (216.08 g/mol ) and formula (

), their symmetry and reactivity profiles differ significantly.

Isomer ComparisonTable

Feature Ortho-Isomer (2-Br) Meta-Isomer (3-Br) Para-lsomer (4-Br)
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) ) )
o High (proximal to Low (distal to chiral
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Visualization of Isomeric Relationships

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2845324?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-Amino-2-(bromophenyl)ethanol
(C8H10BrNO)

Ortho-lIsomer (2-Br) Meta-Isomer (3-Br) Para-lsomer (4-Br)
Steric Blockade Inductive Effect Linear Extension
CAS: 1213600-83-9 CAS: 188586-75-6 CAS: 201403-02-3

Click to download full resolution via product page

Figure 1: Classification of positional isomers based on bromine regiochemistry.

Part 3: Synthetic Pathways

The synthesis of 2-amino-2-(bromophenyl)ethanol isomers requires a strategy that installs the
amine at the benzylic position while preserving the aryl bromide. The most robust and scalable
route is the Strecker Synthesis followed by Reduction. This method avoids the regioselectivity
issues of direct aminolysis of styrene oxides.

Protocol: Synthesis of (S)-2-Amino-2-(4-
bromophenyl)ethanol

Prerequisites:
 Starting Material: 4-Bromobenzaldehyde[1][2]

e Reagents: KCN,

, lodine (
), THF.

o Safety: KCN is highly toxic. Perform all cyanide steps in a well-ventilated fume hood with
appropriate neutralizing agents (bleach) on standby.

Step 1: Strecker Reaction (Formation of Aminonitrile)
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e Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol.
e Add

(1.1 eq) and KCN (1.1 eq) at 0°C.

 Stir at room temperature for 12—24 hours.

e Mechanism: The ammonia condenses with the aldehyde to form an imine, which is
intercepted by the cyanide ion to form 2-amino-2-(4-bromophenyl)acetonitrile.

Step 2: Hydrolysis to Phenylglycine Derivative
e Treat the aminonitrile with 6M HCI under reflux for 4—6 hours.
¢ This converts the nitrile (

) to the carboxylic acid (
), yielding 4-bromophenylglycine.

o Note: Resolution of enantiomers is typically performed at this stage using chiral resolving
agents (e.qg., tartaric acid) if a pure enantiomer is required.

Step 3: Reduction to Amino Alcohol (The lodine-Borohydride Method) Rationale: Standard

can sometimes cause debromination of the aromatic ring. The

system generates borane in situ, which selectively reduces the amino acid to the amino alcohol
without affecting the aryl bromide.

e Suspend 4-bromophenylglycine (1.0 eq) in anhydrous THF under

o Add

(2.5 eq) followed by the dropwise addition of

(1.0 eq) in THF at 0°C.
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e Reflux for 18 hours.

e Quench with methanol, concentrate, and treat with 20% KOH to break the boron-amine
complex.

o Extract with dichloromethane to yield 2-amino-2-(4-bromophenyl)ethanol.

Synthetic Workflow Diagram

I
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Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway from aldehyde precursor to final amino alcohol.

Part 4: Analytical Characterization

Distinguishing the isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
[3][4][5] The symmetry of the molecule dictates the complexity of the signals in the aromatic
region.

1H NMR Diagnostic Criteria (Aromatic Region: 7.0 - 7.8
ppm)
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Isomer System Type

Description of Signals

Para (4-Br) AA'BB'

Appears as two distinct
doublets (integrating 2H each).
The symmetry of the 1,4-
substitution makes protons at
C2/C6 equivalent and C3/C5

equivalent.[4]

Meta (3-Br) ABCD

Complex pattern. Key
diagnostic is a singlet (or
narrow doublet) for the proton
at C2 (isolated between the

alkyl group and the bromine).

Ortho (2-Br) ABCD

Complex pattern. The proton at
C6 (adjacent to the alkyl
group) is often
shielded/deshielded differently
than the Meta isomer due to

the ortho-bromine's steric twist.

Isomer Identification Logic
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Figure 3: Decision tree for identifying regioisomers using proton NMR data.

Part 5: Applications in Drug Development

o Chiral Scaffolds: The phenylglycinol backbone is a "privileged structure” in medicinal

chemistry. It serves as a precursor to oxazolines (used as ligands in asymmetric catalysis)

and morpholines.

o Fragment-Based Drug Discovery (FBDD): The bromine atom is a versatile handle.

o Suzuki-Miyaura Coupling: Allows extension of the aryl ring to bi-aryl systems.
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o Buchwald-Hartwig Amination: Allows introduction of amino groups to modulate solubility.

o Metabolic Stability: Halogenation (specifically Bromine) often blocks metabolic hot-spots on
the phenyl ring, extending the half-life of the drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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